variant MCH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La variante de l'hormone concentratrice de mélanine est un analogue synthétique de l'hormone concentratrice de mélanine, une hormone peptidique principalement impliquée dans la régulation de l'homéostasie énergétique et le comportement alimentaire chez les mammifères . L'hormone concentratrice de mélanine est synthétisée dans l'hypothalamus et joue un rôle important dans la modulation de l'éveil, de l'équilibre énergétique et des comportements motivés .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la variante de l'hormone concentratrice de mélanine implique la synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide, suivie de l'addition séquentielle d'acides aminés protégés. Chaque acide aminé est couplé à la chaîne peptidique en croissance à l'aide de réactifs tels que le dicyclohexylcarbodiimide et l'hydroxybenzotriazole. Après l'assemblage de la chaîne peptidique, les groupes protecteurs sont éliminés et le peptide est clivé de la résine .

Méthodes de production industrielle : La production industrielle de la variante de l'hormone concentratrice de mélanine suit des principes similaires, mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont utilisés pour assurer une grande efficacité et une reproductibilité. La purification du peptide synthétisé est généralement réalisée par chromatographie liquide haute performance, ce qui permet d'éliminer les impuretés et d'atteindre le niveau de pureté souhaité .

Analyse Des Réactions Chimiques

Types de réactions : La variante de l'hormone concentratrice de mélanine subit diverses réactions chimiques, notamment :

Oxydation : L'oxydation des résidus de méthionine dans le peptide peut se produire dans des conditions oxydantes, conduisant à la formation de méthionine sulfoxyde.

Réduction : Les liaisons disulfure au sein du peptide peuvent être réduites en groupes thiol libres à l'aide d'agents réducteurs tels que le dithiothréitol.

Réactifs et conditions courantes :

Oxydation : Le peroxyde d'hydrogène ou l'acide performique peuvent être utilisés comme agents oxydants.

Réduction : Le dithiothréitol ou la tris(2-carboxyethyl)phosphine sont des agents réducteurs courants.

Substitution : La mutagenèse dirigée est réalisée à l'aide d'amorces oligonucléotidiques et d'une ADN polymérase.

Principaux produits formés :

Oxydation : Méthionine sulfoxyde.

Réduction : Groupes thiol libres.

Substitution : Variantes peptidiques avec des séquences d'acides aminés modifiées.

Applications De Recherche Scientifique

La variante de l'hormone concentratrice de mélanine a un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée comme peptide modèle pour étudier la synthèse, le repliement et la stabilité des peptides.

Biologie : Elle sert d'outil pour étudier le rôle de l'hormone concentratrice de mélanine dans l'homéostasie énergétique, le comportement alimentaire et la régulation neuroendocrine.

Médecine : La variante de l'hormone concentratrice de mélanine est étudiée pour ses applications thérapeutiques potentielles dans l'obésité, les troubles métaboliques et les troubles du sommeil.

Industrie : Elle est utilisée dans le développement de médicaments à base de peptides et comme étalon de référence dans les techniques analytiques

5. Mécanisme d'action

La variante de l'hormone concentratrice de mélanine exerce ses effets en se liant aux récepteurs de l'hormone concentratrice de mélanine, principalement le récepteur 1 de l'hormone concentratrice de mélanine. Cette liaison active les voies de signalisation en aval, notamment la voie de l'adénosine monophosphate cyclique et la voie de la phosphatidylinositol 3-kinase. Ces voies régulent divers processus physiologiques, tels que le comportement alimentaire, la dépense énergétique et l'éveil .

Composés similaires :

Hormone concentratrice de mélanine : L'hormone peptidique naturelle ayant des fonctions similaires.

Agonistes des récepteurs de l'hormone concentratrice de mélanine : Des composés qui imitent l'action de l'hormone concentratrice de mélanine en se liant à ses récepteurs.

Antagonistes des récepteurs de l'hormone concentratrice de mélanine : Des composés qui inhibent l'action de l'hormone concentratrice de mélanine en bloquant ses récepteurs.

Unicité : La variante de l'hormone concentratrice de mélanine est unique en raison de sa nature synthétique, ce qui permet des modifications précises et l'étude des relations structure-fonction. Elle fournit un outil précieux pour comprendre les rôles physiologiques de l'hormone concentratrice de mélanine et développer des agents thérapeutiques potentiels .

Mécanisme D'action

Variant melanin-concentrating hormone exerts its effects by binding to melanin-concentrating hormone receptors, primarily melanin-concentrating hormone receptor 1. This binding activates downstream signaling pathways, including the cyclic adenosine monophosphate pathway and the phosphoinositide 3-kinase pathway. These pathways regulate various physiological processes, such as feeding behavior, energy expenditure, and arousal .

Comparaison Avec Des Composés Similaires

Melanin-Concentrating Hormone: The natural peptide hormone with similar functions.

Melanin-Concentrating Hormone Receptor Agonists: Compounds that mimic the action of melanin-concentrating hormone by binding to its receptors.

Melanin-Concentrating Hormone Receptor Antagonists: Compounds that inhibit the action of melanin-concentrating hormone by blocking its receptors.

Uniqueness: Variant melanin-concentrating hormone is unique due to its synthetic nature, allowing for precise modifications and the study of structure-function relationships. It provides a valuable tool for understanding the physiological roles of melanin-concentrating hormone and developing potential therapeutic agents .

Propriétés

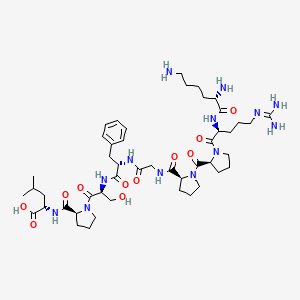

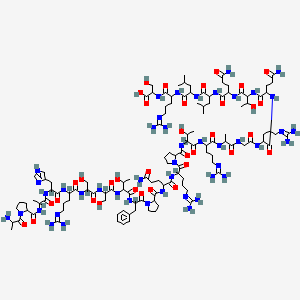

Formule moléculaire |

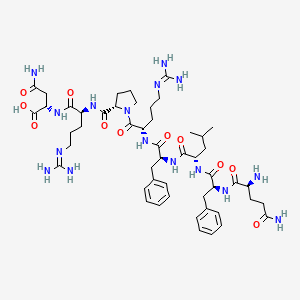

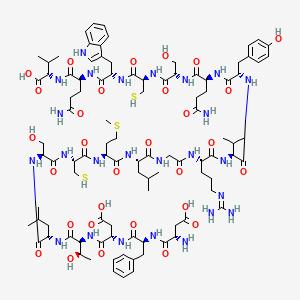

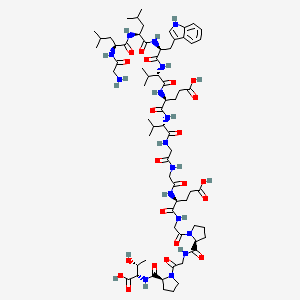

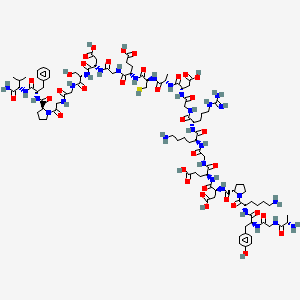

C98H147N25O30S3 |

|---|---|

Poids moléculaire |

2251.6 g/mol |

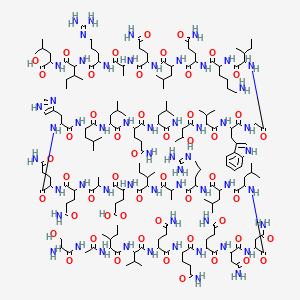

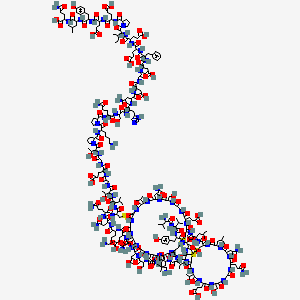

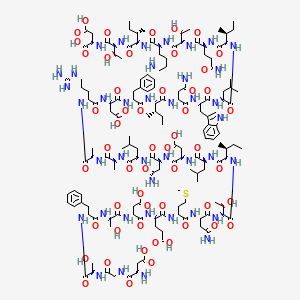

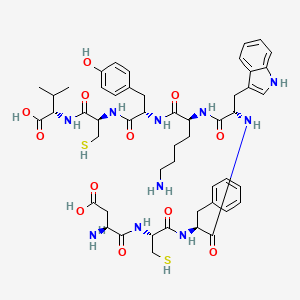

Nom IUPAC |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C98H147N25O30S3/c1-46(2)33-62(112-83(138)61(30-32-156-10)110-93(148)70(44-154)119-92(147)69(43-125)118-86(141)63(34-47(3)4)115-96(151)79(50(9)126)123-90(145)67(39-76(133)134)114-88(143)64(35-51-17-12-11-13-18-51)111-80(135)56(99)38-75(131)132)81(136)106-41-74(130)107-58(21-16-31-104-98(102)103)84(139)121-77(48(5)6)95(150)116-65(36-52-22-24-54(127)25-23-52)87(142)108-59(26-28-72(100)128)82(137)117-68(42-124)91(146)120-71(45-155)94(149)113-66(37-53-40-105-57-20-15-14-19-55(53)57)89(144)109-60(27-29-73(101)129)85(140)122-78(49(7)8)97(152)153/h11-15,17-20,22-25,40,46-50,56,58-71,77-79,105,124-127,154-155H,16,21,26-39,41-45,99H2,1-10H3,(H2,100,128)(H2,101,129)(H,106,136)(H,107,130)(H,108,142)(H,109,144)(H,110,148)(H,111,135)(H,112,138)(H,113,149)(H,114,143)(H,115,151)(H,116,150)(H,117,137)(H,118,141)(H,119,147)(H,120,146)(H,121,139)(H,122,140)(H,123,145)(H,131,132)(H,133,134)(H,152,153)(H4,102,103,104)/t50-,56+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,77+,78+,79+/m1/s1 |

Clé InChI |

OLHBYHJFEIBGCZ-HUSDBPEESA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)N)O |

SMILES canonique |

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

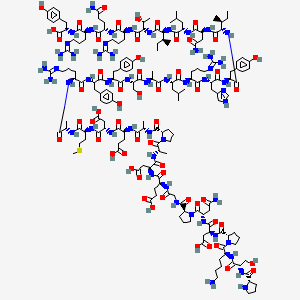

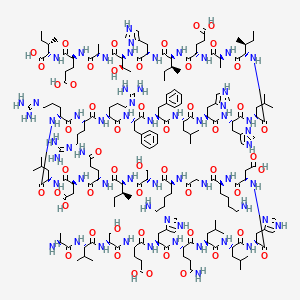

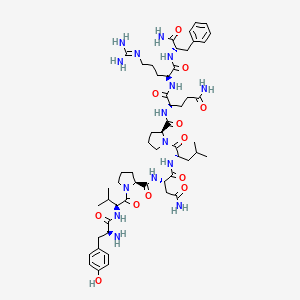

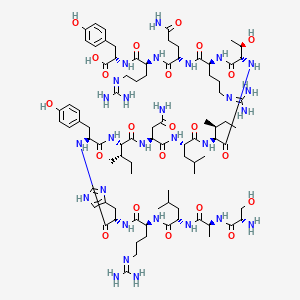

![(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10822643.png)